molecular formula C9H8BrN3O2 B8202490 Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B8202490
M. Wt: 270.08 g/mol
InChI Key: ANMUNZXYARZELY-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to various enzymes and receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Properties

IUPAC Name

ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMUNZXYARZELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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